1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of chlorophenyl, difluorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorophenyl compound with an appropriate reagent to introduce the chlorophenyl group.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative.
Formation of the Triazolyl Group: The triazolyl group is typically introduced via a cyclization reaction involving a triazole precursor.
Final Assembly: The final step involves the coupling of the intermediates to form the desired compound under specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazolyl group.
Itraconazole: Another antifungal compound with structural similarities.
Voriconazole: A triazole antifungal with a similar mechanism of action.
Uniqueness
1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1155361-03-7 |
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Molecular Formula |
C21H21ClF2N4O |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H21ClF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2 |
InChI Key |
MYFZQQJPXAXSLS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
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